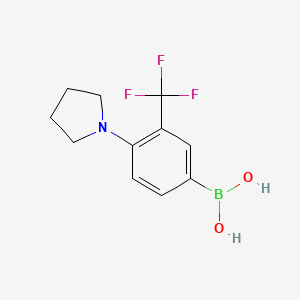
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that features a pyrrolidine ring and a trifluoromethyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromo-3-(trifluoromethyl)aniline with pyrrolidine under suitable conditions to form the intermediate compound, which is then converted to the boronic acid derivative through a series of reactions involving boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
化学反应分析
Types of Reactions
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while oxidation and reduction reactions yield various oxidized or reduced derivatives .
科学研究应用
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets .
相似化合物的比较
Similar Compounds
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline: This compound shares a similar structure but lacks the boronic acid group.
(4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)methanol: This compound has a hydroxyl group instead of the boronic acid group.
Uniqueness
The presence of the boronic acid group in (4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)phenyl)boronic acid makes it unique compared to its analogs. This functional group allows the compound to participate in specific reactions, such as Suzuki-Miyaura cross-coupling, which are not possible with its analogs .
属性
分子式 |
C11H13BF3NO2 |
|---|---|
分子量 |
259.03 g/mol |
IUPAC 名称 |
[4-pyrrolidin-1-yl-3-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C11H13BF3NO2/c13-11(14,15)9-7-8(12(17)18)3-4-10(9)16-5-1-2-6-16/h3-4,7,17-18H,1-2,5-6H2 |
InChI 键 |
RASZLUDMEXXCAK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)N2CCCC2)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


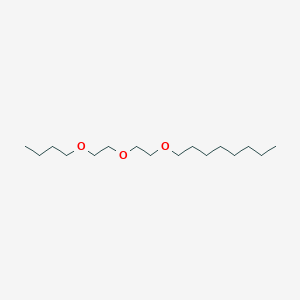
![N-[3-(Trifluoromethyl)phenyl]-1H-imidazole-1-carboxamide](/img/structure/B14084990.png)

![1-(4-Butoxy-3-methoxyphenyl)-2-(2-methoxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085002.png)
![1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085003.png)
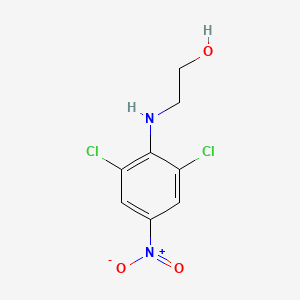
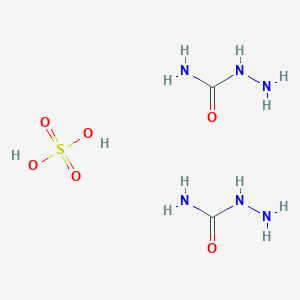

![dicyclohexyl-[2-(2,4-ditert-butyl-6-methoxyphenyl)phenyl]phosphanium;methanesulfonic acid;N-methyl-2-phenylaniline;palladium(2+)](/img/structure/B14085026.png)
![2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid](/img/structure/B14085047.png)
![7-Methyl-1-[4-(propan-2-yl)phenyl]-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085054.png)
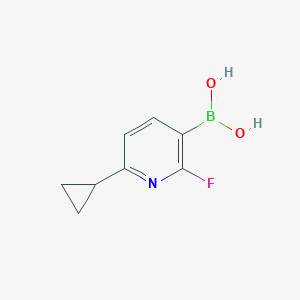
![1-(4-Hydroxy-3-methoxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085059.png)
![5-[(4-Bromo-2-fluorophenyl)amino]-5-oxopentanoic acid](/img/structure/B14085062.png)
